Cholesteryl oleate, [oleate-9,10-3H]
Description
Systematic Nomenclature and Isomeric Variations
The systematic nomenclature of cholesteryl oleate, [oleate-9,10-³H] follows International Union of Pure and Applied Chemistry conventions, with the primary designation being [(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-9,10-ditritiooctadec-9-enoate. The compound is also designated as cholesteryl oleate, [oleate-9,10-³H] with the registry number 125372-16-9. Alternative systematic names include cholest-5-en-3-ol (3β)-, 3-[(9Z)-9-octadecenoate] for the unlabeled parent compound.
The oleate component exists in the cis-9-octadecenoic acid configuration, representing the Z-geometric isomer with the double bond positioned between carbon atoms 9 and 10. This geometric configuration is critical for the compound's biological activity and physical properties. The cholesteryl moiety maintains the characteristic steroid backbone with specific stereochemical configurations at multiple chiral centers, as indicated by the detailed stereochemical descriptors in the systematic name.
Multiple synonymous designations exist for this compound class, including oleoylcholesterol, cholesterol oleate, cholesteryl cis-9-octadecenoate, oleic acid cholesteryl ester, and cholesterol 3β-oleate. The lipid classification system designates this compound as cholesteryl ester 18:1, reflecting the 18-carbon oleate chain with one double bond.
Crystallographic Analysis of Cholesteryl Oleate Conformations
Detailed crystallographic investigations have revealed significant conformational characteristics of cholesteryl oleate under varying temperature conditions. At 123 K, cholesteryl oleate crystals adopt a monoclinic space group P2₁ with specific unit cell dimensions: a = 12.356(2) Å, b = 8.980(3) Å, c = 18.382(2) Å, and β = 85.49(2)°, containing two molecules per unit cell. The crystal structure determination utilized 3812 independent X-ray reflections with refinement yielding Rw = 0.08.
The crystal packing arrangement demonstrates an antiparallel efficient organization of cholesteryl ring systems forming distinct molecular layers. These layers exhibit remarkable similarity between low-temperature (123 K) and room-temperature (295 K) structures, indicating structural stability across temperature ranges. However, significant conformational differences occur in the oleate chain arrangements between these temperature conditions.
Temperature-dependent conformational analysis reveals that oleate chains undergo substantial structural reorganization upon cooling. At 123 K, the oleate chains exhibit well-ordered, almost fully extended conformations except for characteristic kinking at the cis double bond position. This extended conformation results in oleate chains that are 1.7 Å longer at 123 K compared to 295 K, primarily attributed to uncoiling processes that eliminate helical characteristics.
The crystallographic data demonstrates a substantial change in the unit cell β-angle from obtuse (93.3°) to acute (85.5°) upon cooling, involving a shearing motion of 2.5 Å between adjacent molecular layers. Temperature-dependent measurements across ten temperature points from 295 K to 123 K indicate that conformational changes occur predominantly within two narrow temperature ranges centered at 262 K and 215 K.
Tritium Labeling Positional Specificity: Oleate-9,10-³H Configuration
The tritium labeling in cholesteryl oleate, [oleate-9,10-³H] occurs specifically at the 9,10-positions of the oleate fatty acid chain, coinciding with the location of the cis double bond. This positional specificity is designated as [oleate-9,10-³H] or [9,10-³H] in standard nomenclature. The molecular weight increases from 651.12 g/mol for the unlabeled compound to 657.1 g/mol for the tritium-labeled derivative, reflecting the mass contribution of tritium substitution.
The tritium atoms replace hydrogen atoms at the carbon-9 and carbon-10 positions, which represent the site of the characteristic cis double bond in oleic acid. This labeling strategy provides optimal detection sensitivity while maintaining the compound's natural biochemical properties. The specific activity of tritium-labeled cholesteryl oleate preparations typically exceeds 40 Ci/mmol (greater than 1480 GBq/mmol), enabling sensitive detection in metabolic studies.
The chemical designation (Z)-9,10-ditritiooctadec-9-enoate accurately describes the tritium positioning within the overall molecular structure. This labeling approach preserves the essential geometric and chemical characteristics of the oleate moiety while enabling precise tracking through radiometric detection methods. The tritium incorporation does not significantly alter the fundamental physicochemical properties of the parent compound, ensuring biological relevance in research applications.
Physicochemical Properties: Melting Point, Density, and Solubility Profiling
Comprehensive physicochemical characterization of cholesteryl oleate reveals distinct material properties essential for handling and application. The compound exhibits a melting point range of 44-47°C under standard atmospheric conditions. The boiling point is estimated at 617.95°C, though this represents a rough approximation due to potential thermal decomposition at elevated temperatures.
The density of cholesteryl oleate is reported as 0.9287 g/cm³, representing a rough estimate under standard conditions. The refractive index measurement yields -20° (C=2, tetrahydrofuran), indicating specific optical rotation characteristics in tetrahydrofuran solvent. The flash point exceeds 230°F, demonstrating relatively low volatility and moderate thermal stability.
Table 1: Key Physicochemical Properties of Cholesteryl Oleate
| Property | Value | Reference Conditions |
|---|---|---|
| Melting Point | 44-47°C | Literature value |
| Boiling Point | 617.95°C | Rough estimate |
| Density | 0.9287 g/cm³ | Rough estimate |
| Refractive Index | -20° | C=2, tetrahydrofuran |
| Flash Point | >230°F | Standard conditions |
| Molecular Weight | 651.12 g/mol | Unlabeled compound |
| Molecular Weight (³H-labeled) | 657.1 g/mol | Tritium-labeled derivative |
Solubility characteristics demonstrate selective dissolution properties across different solvent systems. Cholesteryl oleate exhibits solubility in chloroform at 0.1 g/mL, producing clear, colorless solutions. The compound appears as a white to off-white solid under standard storage conditions. Optimal storage requires temperatures of -20°C to maintain stability and prevent degradation.
The logarithm of the partition coefficient (LogP) is estimated at 18.284, indicating extremely high lipophilicity and preferential partitioning into nonpolar phases. This high lipophilicity reflects the compound's biological role in lipid transport and membrane association processes. The compound demonstrates stability under appropriate storage conditions with recommended storage in toluene under argon atmosphere for tritium-labeled preparations.
Properties
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-9,10-ditritiooctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1/i14T,15T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUQOOFPFWUKQ-WNPCHIOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Cholesterol : 1 equivalent (386.65 g/mol).
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Oleic anhydride-[9,10-³H] : 1.2 equivalents, prepared by reacting oleic acid-[9,10-³H] with acetic anhydride.
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Solvent : Anhydrous chloroform, 50 mL per mmol of cholesterol.
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Catalyst : DMAP (0.1 equivalents).
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Temperature : Room temperature (25°C).
Workup and Yield
The reaction mixture is washed with 5% aqueous HCl to remove DMAP, followed by sodium bicarbonate to neutralize residual acid. After drying over anhydrous sodium sulfate, the solvent is evaporated under reduced pressure. Crude product is purified via silicic acid column chromatography using hexane:ethyl acetate (95:5) as the eluent. This method achieves >90% yield with radiochemical purity >98%.
Method 2: Dicyclohexylcarbodiimide (DCC)-Mediated Esterification
An alternative approach utilizes DCC to activate oleic acid-[9,10-³H] for esterification with cholesterol. This method is favored for its shorter reaction time and compatibility with heat-sensitive compounds.
Reaction Parameters
Purification and Efficiency
Post-reaction, dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate undergoes the same washing and purification steps as Method 1. The yield is comparable (>90%), but this method minimizes side reactions, making it suitable for large-scale synthesis.
Application-Specific Preparation Methods
Incorporation into Phospholipid Vesicles
For atherosclerosis studies, cholesteryl oleate-[9,10-³H] is integrated into phospholipid vesicles to mimic lipoprotein particles. Brecher et al. demonstrated that sonicating the ester with phosphatidylcholine in buffer (pH 7.4) produces unilamellar vesicles of ~250 Å diameter. This substrate is essential for assaying lysosomal cholesterol esterase activity, as hydrolysis rates at pH 4.5 correlate with enzyme concentration.
Formulation in Solid Lipid Nanoparticles (SLNs)
Cholesteryl oleate-[9,10-³H] is a key component of cationic SLNs for gene therapy. Suñé-Pou et al. developed a hot microemulsification method:
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Matrix Lipids : Stearic acid (200 mg) and cholesteryl oleate-[9,10-³H] (300 mg) are melted at 80°C.
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Cationic Lipid : Octadecylamine (600 mg) and poloxamer 188 (100 mg) are added.
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Emulsification : The mixture is dispersed in ultrapure water using a high-speed homogenizer (20,000 rpm).
This yields nanoparticles with a transfection efficiency >80%, stable for 6 months at -20°C.
Purification and Characterization Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Cholesteryl oleate undergoes various chemical reactions, including:
Oxidation: Cholesteryl oleate can be oxidized to form cholesteryl esters with different fatty acids.
Hydrolysis: The ester bond in cholesteryl oleate can be hydrolyzed to yield cholesterol and oleic acid.
Transesterification: This reaction involves the exchange of the oleate group with other fatty acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed
Major Products
Oxidation: Various oxidized cholesteryl esters.
Hydrolysis: Cholesterol and oleic acid.
Transesterification: Cholesteryl esters with different fatty acids
Scientific Research Applications
Cholesteryl oleate is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and stability.
Biology: Investigating lipid metabolism and transport.
Medicine: Researching atherosclerosis and other lipid-related disorders.
Industry: Used in the formulation of cosmetics and pharmaceuticals
Mechanism of Action
Cholesteryl oleate exerts its effects by being incorporated into lipoproteins, particularly LDL. It is transported through the bloodstream and taken up by cells via receptor-mediated endocytosis. Inside the cells, cholesteryl oleate is hydrolyzed to release cholesterol and oleic acid, which are then utilized in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Key Findings: Cholesteryl oleate is less polar than free cholesterol, reducing interactions with carbon surfaces in chromatographic assays . Radiolabeled cholesteryl oleate, [oleate-9,10-³H] resists aqueous extraction, unlike free fatty acids, making it ideal for tracing lipoprotein metabolism .
Metabolic and Functional Differences
- Key Findings: Cholesteryl oleate accumulation in LDL is driven by monounsaturated fatty acid (MUFA)-rich diets, enhancing atherosclerosis risk . Cholesteryl linoleate is associated with atheroprotection due to its resistance to oxidative modification . Radiolabeled [oleate-9,10-³H] is superior for studying lipoprotein remodeling, as it remains stable during chylomicron and HDL metabolism .
Radiolabeled vs. Non-Radiolabeled Analogs
- Key Findings: Cholesteryl oleate, [oleate-9,10-³H] is indispensable for quantifying cholesterol esterification rates in hepatic perfusion studies . Non-radiolabeled CO directly influences cell invasion and proliferation in cancer models, unlike its radiolabeled counterpart .
Research Implications and Controversies
- Atherogenic Mechanism : Enrichment of cholesteryl oleate in LDL increases particle size and arterial retention, but debates persist on whether dietary MUFA or intrinsic lipoprotein properties drive this effect .
- Biomarker Duality : While cholesteryl oleate predicts atherosclerosis in primates, its elevation in prostate cancer complicates clinical interpretation .
- Radiolabel Limitations: Despite stability, [oleate-9,10-³H] cannot replicate oxidation pathways seen in native cholesteryl oleate (e.g., ozonolysis products) .
Biological Activity
Cholesteryl oleate, specifically the isotopically labeled variant [oleate-9,10-3H], is a significant compound in lipid metabolism and cardiovascular health. This article explores its biological activities, particularly in relation to atherosclerosis, prostate cancer (PCa), and cellular functions.
Cholesteryl oleate is a cholesteryl ester formed from cholesterol and oleic acid. Its chemical formula is and it is classified under cholesteryl esters, which play crucial roles in lipid metabolism.
Biological Activity Overview
Cholesteryl oleate exhibits various biological activities, primarily influencing lipid metabolism and cellular functions. Key areas of research include:
- Atherosclerosis : Cholesteryl oleate's role in the development of atherosclerosis has been extensively studied. It has been shown that LDL particles enriched with cholesteryl oleate are positively correlated with increased atherosclerotic lesions in both animal models and humans. The accumulation of cholesteryl oleate in LDL particles enhances their size and atherogenic potential, contributing to coronary artery disease (CAD) .
- Prostate Cancer : Recent studies indicate that cholesteryl oleate may serve as a molecular biomarker for prostate cancer. Its levels were found to significantly distinguish malignant from non-malignant tissues, with area under the curve (AUC) values ranging from 0.84 to 0.96 in diagnostic tests . This suggests a potential role in cancer metabolism and diagnostics.
- Cellular Function : Cholesteryl oleate has been shown to suppress DNA synthesis in certain cell lines, indicating its influence on cellular proliferation and function . This suppression of 3H-thymidine incorporation into DNA suggests potential implications for cell growth regulation.
Cholesteryl oleate's biological effects are mediated through several mechanisms:
- Lipid Metabolism : Cholesteryl oleate is involved in the regulation of lipoprotein metabolism. It promotes the secretion of cholesteryl esters into lipoproteins via the activity of acyl-CoA:cholesterol acyltransferase (ACAT), particularly ACAT2, which is crucial for synthesizing cholesteryl esters within the liver .
- Inflammation and Atherogenicity : The enrichment of LDL particles with cholesteryl oleate is linked to inflammatory processes that exacerbate atherosclerosis. Increased levels of this ester correlate with higher inflammatory markers and lipid peroxidation products in cardiovascular diseases .
Table 1: Summary of Key Research Findings on Cholesteryl Oleate
Case Studies
- Atherogenicity in Nonhuman Primates : Research involving nonhuman primates demonstrated that diets high in monounsaturated fatty acids led to increased hepatic accumulation of cholesteryl oleate, correlating with enhanced secretion into LDL particles and subsequent development of coronary artery atherosclerosis .
- Prostate Cancer Lipidomics : A study integrating lipidomics revealed that cholesteryl oleate levels were significantly altered in prostate cancer tissues compared to benign tissues, suggesting its utility as a diagnostic marker .
- Cellular Response Studies : Investigations into the effects of cholesteryl oleate on cell lines indicated that it could modulate cellular proliferation through its impact on DNA synthesis pathways .
Q & A
Q. What are the optimal synthesis methods for cholesteryl oleate and its tritiated form, [oleate-9,10-³H], in laboratory settings?
Cholesteryl oleate can be synthesized via esterification reactions:
- Method 1 : Reaction of cholesterol with oleic acid, achieving ~99% yield .
- Method 2 : Transesterification of cholesterol with (Z)-methyl oleate, yielding ~96% .
For the tritiated form, [oleate-9,10-³H], isotopic labeling requires specialized techniques such as catalytic tritiation of olefinic bonds in oleic acid precursors. Post-synthesis purification via column chromatography or recrystallization ensures radiochemical purity (>95%) .
Q. What analytical techniques are recommended for characterizing cholesteryl oleate purity and structural integrity?
- LC/MS : Used for molecular weight confirmation (C₄₅H₇₈O₂, MW 651.10) and isotopic enrichment verification in [oleate-9,10-³H]. Stable isotope-labeled analogs (e.g., deuterated cholesteryl esters) serve as internal standards for quantification .
- GC/MS : Validates fatty acid composition and detects degradation products like free cholesterol or oxidized oleate .
- Melting point analysis : Confirms physical purity (44–47°C) .
Advanced Research Questions
Q. How can cholesteryl oleate be utilized in nanoparticle-based drug delivery systems, and what methodological challenges arise?
Cholesteryl oleate is a key component of solid lipid nanoparticles (SLNs) for gene therapy and hydrophobic drug delivery:
- Formulation : SLNs are synthesized via high-pressure homogenization or microemulsion techniques, where cholesteryl oleate stabilizes the lipid core .
- Challenges :
- Stability : Hydrolysis of the ester bond in aqueous environments limits shelf life. Use of cryoprotectants (e.g., trehalose) during lyophilization improves stability .
- Toxicity : High concentrations (>100 µM) may induce cellular stress; cytotoxicity assays (e.g., CHO cell viability tests) are recommended for dose optimization .
Q. How can researchers resolve discrepancies in metabolic studies involving [oleate-9,10-³H] cholesteryl oleate?
Discrepancies in tracer studies often stem from:
- Isotope dilution : Unlabeled endogenous cholesteryl esters compete with [³H]-labeled analogs, skewing incorporation rates. Pre-treatment with ACAT inhibitors (e.g., E-5324, IC₅₀ 0.41–0.44 µM) minimizes background noise .
- Compartmentalization : Subcellular fractionation (e.g., density gradient centrifugation) distinguishes plasma membrane vs. intracellular lipid droplet incorporation .
- Analytical validation : Cross-validate LC/MS data with enzymatic assays (e.g., cholesterol esterase hydrolysis) to confirm specific activity .
Q. What are the methodological considerations for using cholesteryl oleate as an internal standard in lipidomics studies?
- Deuterated analogs : Synthesize [2β,3α,6-²H₃]-cholesteryl oleate to avoid isotopic interference with endogenous esters in LC/MS .
- Calibration curves : Use a linear range of 0.1–100 µM, accounting for matrix effects in biological samples (e.g., plasma, cell lysates) .
- Storage : Store at -80°C under argon to prevent oxidation; monitor degradation via periodic LC/MS analysis .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
